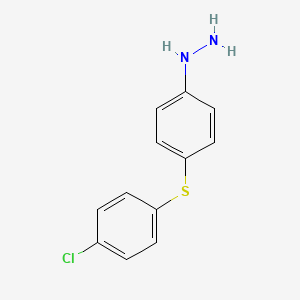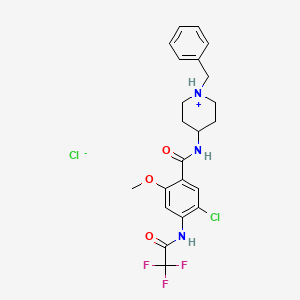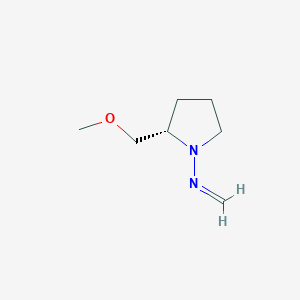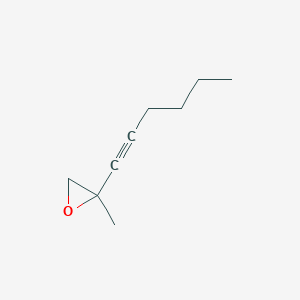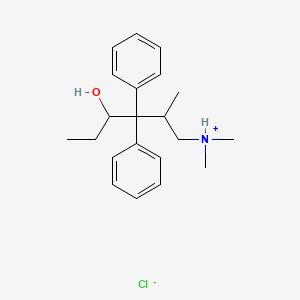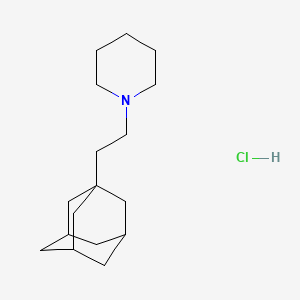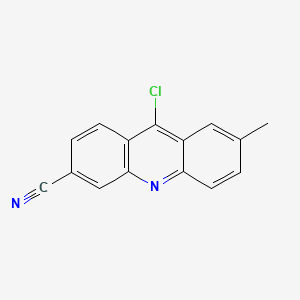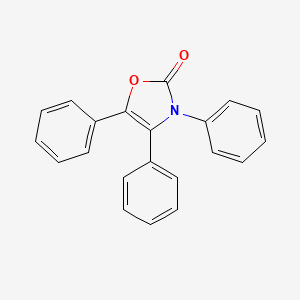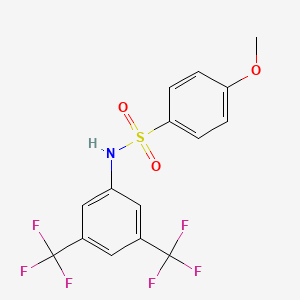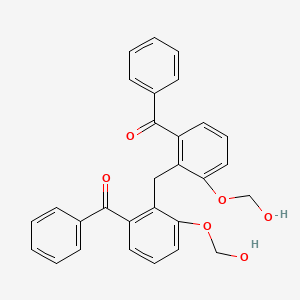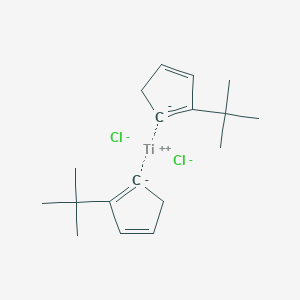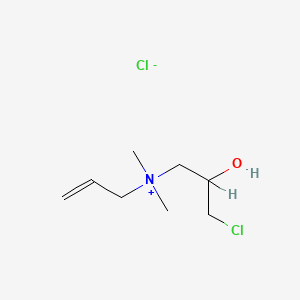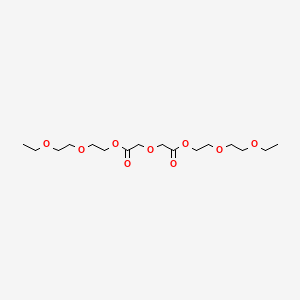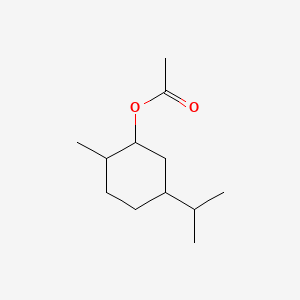
2-Methyl-5-(propan-2-yl)cyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-5-propan-2-ylcyclohexyl) acetate is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant odor, commonly used in the fragrance industry. The compound is known for its stability and is often utilized in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-5-propan-2-ylcyclohexyl) acetate typically involves the esterification of (2-methyl-5-propan-2-ylcyclohexanol) with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of (2-methyl-5-propan-2-ylcyclohexyl) acetate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process involves the use of high-purity reactants and stringent control of reaction conditions to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-5-propan-2-ylcyclohexyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
(2-methyl-5-propan-2-ylcyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance industry and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-methyl-5-propan-2-ylcyclohexanol): The alcohol precursor of (2-methyl-5-propan-2-ylcyclohexyl) acetate.
(2-methyl-5-propan-2-ylcyclohexanone): The ketone derivative formed through oxidation.
(2-methyl-5-propan-2-ylcyclohexyl) butyrate: Another ester with a similar structure but different acyl group.
Uniqueness
(2-methyl-5-propan-2-ylcyclohexyl) acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its stability, pleasant odor, and versatility in various applications make it a valuable compound in both research and industry.
Properties
CAS No. |
7460-78-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
JAKFDYGDDRCJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
